4-Decyne
Overview
Description
4-Decyne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C₁₀H₁₈, and it is a linear molecule with the triple bond located at the fourth carbon atom. This compound is a colorless liquid with a boiling point of approximately 206-208°C and a density of about 0.77 g/mL . Due to its nonpolar nature, this compound is insoluble in water but soluble in organic solvents such as ether and benzene .
Mechanism of Action
Target of Action
4-Decyne is a member of the alkyne hydrocarbons, a family of organic compounds that feature carbon-carbon triple bonds in their molecular structure
Mode of Action
Alkynes, including this compound, can undergo a variety of reactions, including hydrogenation, halogenation, and hydrohalogenation . These reactions can lead to the synthesis of many complex organic compounds, indicating that this compound could potentially interact with its targets in a similar manner.
Preparation Methods
Chemical Reactions Analysis
4-Decyne undergoes various chemical reactions typical of alkynes:
Hydrogenation: In the presence of a catalyst such as palladium on carbon, this compound can be hydrogenated to form 4-Decane.
Halogenation: Reaction with halogens like bromine or chlorine results in the addition of halogen atoms across the triple bond, forming dihaloalkanes.
Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide to this compound yields haloalkenes.
Scientific Research Applications
4-Decyne finds applications in various scientific research fields:
Comparison with Similar Compounds
4-Decyne can be compared with other alkynes such as 1-Decyne, 2-Decyne, and 3-Decyne. These compounds share similar chemical properties due to the presence of the carbon-carbon triple bond but differ in the position of the triple bond within the carbon chain. The unique position of the triple bond in this compound (at the fourth carbon) can influence its reactivity and the types of products formed in chemical reactions .
Similar Compounds
- 1-Decyne
- 2-Decyne
- 3-Decyne
This compound’s uniqueness lies in its specific structure, which can lead to distinct reactivity patterns and applications compared to its isomers .
Properties
IUPAC Name |
dec-4-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUNBQMRRNMQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178544 | |
Record name | 4-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2384-86-3 | |
Record name | 4-Decyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Decyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Decyne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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